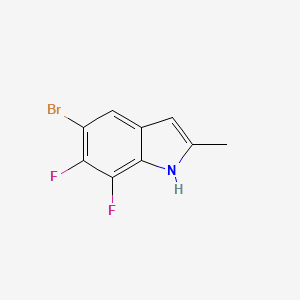
4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane is a chemical compound known for its unique structure and properties It is characterized by the presence of a fluoro and nitro group attached to a phenyl ring, which is further connected to an oxazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane typically involves the reaction of 2,4-difluoronitrobenzene with morpholine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate. The reaction mixture is heated to a specific temperature, usually around 100°C, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and ammonium chloride.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Iron powder and ammonium chloride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride, in a polar aprotic solvent like DMF
Major Products Formed
Reduction: 4-(2-Amino-4-nitrophenyl)-1,4-oxazepane.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane is primarily based on its ability to interact with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in hydrogen bonding and other interactions with biological molecules. The fluoro group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloro-4-nitrophenyl)morpholine: Similar structure but with a chloro group instead of a fluoro group.
2-Fluoro-4-(N-morpholino)benzaldehyde: Contains a morpholine ring and a fluoro group but differs in the presence of an aldehyde group.
Uniqueness
4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane is unique due to the combination of its fluoro and nitro groups, which confer distinct chemical reactivity and biological activity. The presence of the oxazepane ring further enhances its versatility as a synthetic intermediate and potential pharmaceutical agent .
Properties
CAS No. |
918137-42-5 |
|---|---|
Molecular Formula |
C11H13FN2O3 |
Molecular Weight |
240.23 g/mol |
IUPAC Name |
4-(2-fluoro-4-nitrophenyl)-1,4-oxazepane |
InChI |
InChI=1S/C11H13FN2O3/c12-10-8-9(14(15)16)2-3-11(10)13-4-1-6-17-7-5-13/h2-3,8H,1,4-7H2 |
InChI Key |
ZOIJVHWQAOEUII-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCOC1)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B11867859.png)
![Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B11867863.png)
![2-Oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid](/img/structure/B11867869.png)
![2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine](/img/structure/B11867873.png)
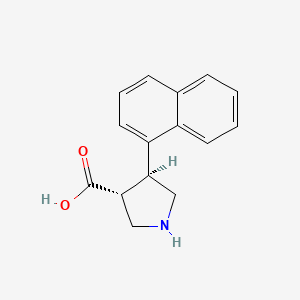
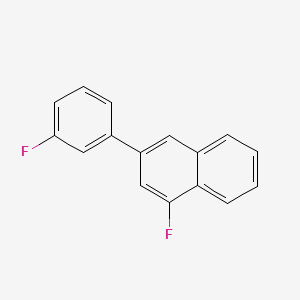
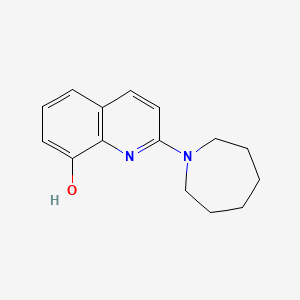

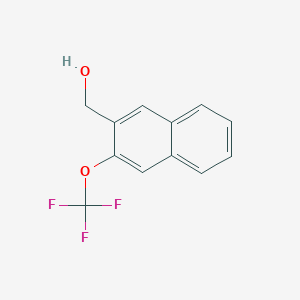
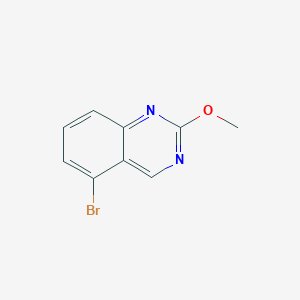
![2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B11867922.png)
